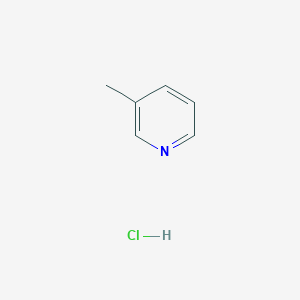

Pyridine, 3-methyl-, hydrochloride

Vue d'ensemble

Description

Pyridine, 3-methyl-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as methylpyridines. These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). This compound is used in various scientific research applications due to its unique chemical properties.

Mécanisme D'action

Target of Action

3-Methylpyridine hydrochloride, also known as 3-picoline, is an organic compound that primarily targets Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is known to interact with its targets, potentially influencing their activity

Biochemical Pathways

It is known that this compound is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . For instance, it is used in the synthesis of chlorpyrifos, an insecticide, via a process that involves the ammoxidation of 3-methylpyridine .

Pharmacokinetics

It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body

Result of Action

As a precursor to various pyridine derivatives, its primary role may be in facilitating the synthesis of these compounds, which can have various effects depending on their specific structures and targets .

Action Environment

The action, efficacy, and stability of 3-methylpyridine hydrochloride can be influenced by various environmental factors. For instance, the compound is a colorless liquid with a strong odor and is classified as a weak base . It is miscible in water, which can influence its distribution and action in aqueous environments . Additionally, safety data suggests that it should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .

Méthodes De Préparation

The synthesis of Pyridine, 3-methyl-, hydrochloride can be achieved through several methods. One common method involves the oxidation of 3-methylpyridine to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is then esterified with methanol to produce methyl pyridine-3-carboxylate. This ester is subsequently reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride . Industrial production methods often involve the ammoxidation of 3-methylpyridine, where 3-methylpyridine is reacted with ammonia and oxygen to produce 3-cyanopyridine, which can then be converted to the desired hydrochloride salt .

Analyse Des Réactions Chimiques

Pyridine, 3-methyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form 3-picolinic acid or reduced to form 3-pyridinemethanol. It can also undergo substitution reactions where the methyl group is replaced by other functional groups. Common reagents used in these reactions include potassium permanganate for oxidation, thionyl chloride for chlorination, and various reducing agents for reduction reactions .

Applications De Recherche Scientifique

Pyridine, 3-methyl-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme mechanisms and as a ligand in coordination chemistry. In medicine, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system. In industry, it is used in the production of agrochemicals and as a solvent in various chemical processes .

Comparaison Avec Des Composés Similaires

Pyridine, 3-methyl-, hydrochloride can be compared with other similar compounds such as pyridine, pyrimidine, and pyrrole. Pyridine is a six-membered aromatic heterocycle with an electronic structure similar to benzene, with one nitrogen atom replacing a carbon atom. Pyrimidine is a benzene analog with two nitrogen atoms in the ring, while pyrrole is a five-membered heterocycle with one nitrogen atom. Each of these compounds has unique chemical properties and applications, but this compound is particularly notable for its use in the synthesis of pharmaceuticals and agrochemicals .

Activité Biologique

Pyridine, 3-methyl-, hydrochloride, also known as 3-methylpyridine hydrochloride or 3-picoline hydrochloride, is a derivative of pyridine that exhibits various biological activities. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.

- Chemical Formula : C₆H₇ClN

- Molecular Weight : 133.58 g/mol

- Structure : The structure consists of a pyridine ring with a methyl group at the third position and a hydrochloride salt form.

Antimicrobial Activity

Research has demonstrated that pyridine derivatives possess significant antimicrobial properties. The biological activity of 3-methylpyridine hydrochloride has been evaluated in various studies:

- In Vitro Studies : A study indicated that certain pyridine derivatives exhibited effective antibacterial activity against multiple bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 30 to 45 µg/mL for tested compounds .

- Mechanism of Action : The introduction of functional groups such as fluorine has been shown to enhance the antibacterial efficacy of pyridine derivatives by improving their binding to bacterial targets and facilitating penetration through biofilms .

Antiviral Activity

Pyridine compounds have also been explored for their antiviral properties:

- Therapeutic Potential : Pyridine derivatives have been identified as promising candidates in the search for new antiviral agents, particularly in response to emerging viral infections like COVID-19. Their structural diversity allows for modifications that can enhance bioactivity against viral pathogens .

Anticancer Activity

The anticancer potential of 3-methylpyridine hydrochloride has been investigated in several studies:

- Cytotoxicity Testing : Research has shown that certain pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells .

- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Case Studies

- Antibacterial Efficacy :

- Antiviral Screening :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.ClH/c1-6-3-2-4-7-5-6;/h2-5H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUKZFFEUQXNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480082 | |

| Record name | Pyridine, 3-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-92-4 | |

| Record name | Pyridine, 3-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.